Thieno[3,2-B]pyridine-2-sulfonic acid [1-(1-amino-isoquinolin-7-ylmethyl)-2-oxo-pyrroldin-3-YL]-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THIENO[3,2-B]PYRIDINE-2-SULFONIC ACID [1-(1-AMINO-ISOQUINOLIN-7-YLMETHYL)-2-OXO-PYRROLDIN-3-YL]-AMIDE is a complex organic compound belonging to the class of isoquinolines and derivatives . This compound is characterized by its aromatic polycyclic structure, which includes an isoquinoline moiety fused to a pyridine ring . It is primarily used in experimental and pharmaceutical research due to its unique chemical properties and potential therapeutic applications .
Preparation Methods
The synthesis of THIENO[3,2-B]PYRIDINE-2-SULFONIC ACID [1-(1-AMINO-ISOQUINOLIN-7-YLMETHYL)-2-OXO-PYRROLDIN-3-YL]-AMIDE involves multiple steps, including the formation of the thienopyridine core and subsequent functionalization to introduce the sulfonic acid and amide groups . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
THIENO[3,2-B]PYRIDINE-2-SULFONIC ACID [1-(1-AMINO-ISOQUINOLIN-7-YLMETHYL)-2-OXO-PYRROLDIN-3-YL]-AMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the functional groups present in the compound .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential interactions with various biological targets, including enzymes and receptors . In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to the cardiovascular and nervous systems . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .
Mechanism of Action
The mechanism of action of THIENO[3,2-B]PYRIDINE-2-SULFONIC ACID [1-(1-AMINO-ISOQUINOLIN-7-YLMETHYL)-2-OXO-PYRROLDIN-3-YL]-AMIDE involves its interaction with specific molecular targets, such as enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .
Comparison with Similar Compounds
THIENO[3,2-B]PYRIDINE-2-SULFONIC ACID [1-(1-AMINO-ISOQUINOLIN-7-YLMETHYL)-2-OXO-PYRROLDIN-3-YL]-AMIDE is unique compared to other similar compounds due to its specific structural features and functional groups . Similar compounds include other isoquinoline derivatives and thienopyridines, which share some structural similarities but differ in their functional groups and overall chemical properties . The uniqueness of this compound lies in its combination of the thienopyridine core with the sulfonic acid and amide groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C21H19N5O3S2 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[(3S)-1-[(1-aminoisoquinolin-7-yl)methyl]-2-oxopyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide |
InChI |
InChI=1S/C21H19N5O3S2/c22-20-15-10-13(3-4-14(15)5-8-24-20)12-26-9-6-16(21(26)27)25-31(28,29)19-11-17-18(30-19)2-1-7-23-17/h1-5,7-8,10-11,16,25H,6,9,12H2,(H2,22,24)/t16-/m0/s1 |
InChI Key |
NVKDOURNRJCKJE-INIZCTEOSA-N |
Isomeric SMILES |
C1CN(C(=O)[C@H]1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(C=C4)C=CN=C5N |
Canonical SMILES |
C1CN(C(=O)C1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(C=C4)C=CN=C5N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.